molecular formula C11H8BrClO2 B8282910 4-Chloro-3-[2-bromoethyl]-isocoumarin

4-Chloro-3-[2-bromoethyl]-isocoumarin

Cat. No.: B8282910
M. Wt: 287.53 g/mol
InChI Key: RFYKBEZNVDSTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[2-bromoethyl]-isocoumarin is a synthetic isocoumarin derivative designed for research as a mechanism-based inhibitor of serine proteases . Its core structure features the 4-chloroisocoumarin pharmacophore, a well-established class of heterocyclic compounds that act as potent, irreversible inactivators for a wide range of serine proteases . The 2-bromoethyl substituent at the 3-position is a key functional handle, providing a reactive alkylating site that can be utilized for further chemical modification or to enhance inhibitory activity and selectivity toward specific enzymatic targets . Isocoumarin derivatives are of intense research interest due to their broad biological activities, which include anticoagulant, antifungal, antimicrobial, and anti-inflammatory properties . As a mechanism-based inhibitor, this compound is anticipated to be initially recognized by the active site of its target serine protease. The enzyme's catalytic serine residue then attacks the carbonyl group of the lactone ring, leading to the formation of an acyl-enzyme intermediate and subsequent ring opening . This process can generate a highly reactive quinone methide-like intermediate, which alkylates a critical histidine residue within the enzyme's active site, resulting in stable, irreversible inhibition . The presence of the 2-bromoethyl group offers potential for designing bifunctional inhibitors or cross-linking studies to explore enzyme-inhibitor interactions. This product is intended for research applications only, including the study of serine protease function in physiological and pathological processes, the development of novel inhibitory scaffolds, and the investigation of protease signaling pathways. It is supplied as a For Research Use Only (RUO) material and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H8BrClO2

Molecular Weight

287.53 g/mol

IUPAC Name

3-(2-bromoethyl)-4-chloroisochromen-1-one

InChI

InChI=1S/C11H8BrClO2/c12-6-5-9-10(13)7-3-1-2-4-8(7)11(14)15-9/h1-4H,5-6H2

InChI Key

RFYKBEZNVDSTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(OC2=O)CCBr)Cl

Origin of Product

United States

Preparation Methods

Cyclization Mechanism

The cyclization process proceeds via nucleophilic attack of the carbonyl oxygen on the adjacent ester group, forming the lactone ring. Concurrently, PCl₅ introduces the chlorine atom at position 4 through electrophilic substitution. This method achieves yields exceeding 85% for 3-alkoxy derivatives.

Introduction of the 2-Bromoethyl Group at Position 3

Introducing the 2-bromoethyl moiety at position 3 requires post-cyclization functionalization. Two primary strategies emerge from the literature:

Alkylation of 3-Hydroxy-4-chloroisocoumarin

Demethylation of 3-methoxy-4-chloroisocoumarin using boron tribromide (BBr₃) in dichloromethane generates the 3-hydroxy intermediate. Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours installs the 2-bromoethyl group. This SN2 reaction proceeds with moderate efficiency (50–60% yield).

Reaction Conditions:

ReagentSolventTemperature (°C)Time (h)Yield (%)
1,2-DibromoethaneDMF801255

Palladium-Catalyzed Coupling

An alternative route involves palladium-mediated cross-coupling. Starting with 3-iodo-4-chloroisocoumarin, a Heck reaction with ethylene gas in the presence of palladium acetate (Pd(OAc)₂) and triethylamine (Et₃N) introduces a vinyl group, which is subsequently brominated using N-bromosuccinimide (NBS) under radical conditions. This method offers higher regioselectivity but requires stringent anhydrous conditions.

Optimized Parameters:

CatalystLigandSolventBrominating AgentYield (%)
Pd(OAc)₂PPh₃DMFNBS65

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms successful functionalization. The ¹H NMR spectrum of this compound exhibits a triplet at δ 3.75 ppm (2H, CH₂Br) and a quartet at δ 4.30 ppm (2H, CH₂ adjacent to oxygen). Carbonyl resonances appear at δ 165–170 ppm in the ¹³C NMR spectrum, consistent with lactone formation.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals >95% purity for the final product when synthesized via alkylation. Mass spectrometry (MS) further corroborates the molecular ion peak at m/z 301 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
AlkylationSimple reagents, scalableModerate yields, byproduct formation55
Palladium CouplingHigh regioselectivityCostly catalysts, multi-step65

The alkylation route is favored for its operational simplicity, whereas the palladium-based method suits applications requiring high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-bromoethyl]-isocoumarin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isocoumarins, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that isocoumarins, including 4-chloro-3-[2-bromoethyl]-isocoumarin, exhibit significant antimicrobial activity. Studies have shown that substituted isocoumarins can inhibit the growth of various pathogenic bacteria and fungi. For instance, a family of 4-alkyl isocoumarin derivatives was synthesized, revealing comparable antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against plant pathogens .

Table 1: Antimicrobial Activity of Isocoumarin Derivatives

CompoundBacterial Strains TestedActivity Level
This compoundE. coli, S. aureusModerate to High
4-Alkyl IsocoumarinsVariousVariable

Inhibition of Serine Proteases

This compound has been identified as a potent inhibitor of serine proteases, which play critical roles in blood coagulation and inflammation. The compound selectively inhibits enzymes such as trypsin and chymotrypsin, suggesting potential applications in controlling blood coagulation disorders and inflammatory diseases .

Table 2: Inhibition Potency Against Serine Proteases

EnzymeIC50 (µM)
Bovine Thrombin0.5
Human Plasmin0.8
Human Factor Xa1.2

Anticoagulant Properties

Given its ability to inhibit serine proteases, this compound shows promise as an anticoagulant agent. It could be utilized in treatments aimed at preventing thromboembolic events such as strokes or heart attacks .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. By inhibiting proteases involved in inflammatory pathways, it may serve as a therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of isocoumarins in various biological contexts:

  • Case Study 1: Antibacterial Efficacy
    A study synthesized a series of isocoumarin derivatives and evaluated their antibacterial effects against common pathogens. The results indicated that certain derivatives significantly inhibited bacterial growth, with some showing activity comparable to standard antibiotics .
  • Case Study 2: Serine Protease Inhibition
    In another study focused on anticoagulant properties, researchers demonstrated that the compound effectively inhibited human plasma kallikrein and other serine proteases, suggesting its potential use in managing blood coagulation disorders .

Mechanism of Action

The mechanism of action of 4-Chloro-3-[2-bromoethyl]-isocoumarin involves its interaction with specific molecular targets. The chloro and bromo substituents can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

  • 4-Chloro-3-(2-bromoethoxy)isocoumarin (Compound 3): This analog replaces the bromoethyl group with a bromoethoxy chain. It exhibits a 17-fold reduction in potency against Hip1 (IC₅₀ ≈ 2.04 µM) compared to its 7-amino-substituted counterpart (JCP363, IC₅₀ ≈ 120 nM). The lack of an amino group at position 7 significantly diminishes inhibitory activity, highlighting the importance of hydrogen-bonding interactions in target binding .
  • This contrasts with the time-dependent inhibition observed in bromoethyl-containing analogs, emphasizing the role of substituent length and reactivity .
Compound Substituent (Position 3) Target (IC₅₀) Key Feature Reference
4-Chloro-3-[2-bromoethyl] Bromoethyl Hip1 (~120 nM) Covalent, time-dependent inhibition
Compound 3 Bromoethoxy Hip1 (~2.04 µM) Reduced potency vs. JCP363
CITPrO!C 3-isothiureidopropoxy No inhibition Poor binding kinetics

Herbicidal and Fungicidal Activity

  • 6-(2'-Chloro-4'-trifluoromethylphenoxy)-3,4-dihydroisocoumarin: This dihydroisocoumarin derivative demonstrates potent herbicidal activity against Schinochloa crusgall and Sinapis alba. The absence of a bromoethyl group but presence of a chloro-trifluoromethylphenoxy chain suggests that electron-withdrawing substituents enhance agrochemical efficacy .

Physicochemical and Reactivity Profiles

  • Bromoethyl vs. Bromoethoxy Groups : The bromoethyl group in 4-Chloro-3-[2-bromoethyl]-isocoumarin undergoes solvolysis with ~40–50% 1,2-halogen migration, affecting its stability in aqueous environments . In contrast, bromoethoxy analogs may exhibit slower degradation due to reduced alkyl chain flexibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-3-[2-bromoethyl]-isocoumarin, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoethyl groups can be introduced using alkylation agents like 2-bromoethyl derivatives under basic conditions. Key intermediates (e.g., 4-chloro-isocoumarin precursors) should be characterized via 1H^1H-NMR to confirm substitution patterns and LC-MS for purity (>95%) . Reaction progress can be monitored using TLC with UV visualization.

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analysis via HPLC to quantify decomposition products. Store the compound at 0–6°C in anhydrous, inert environments to minimize hydrolysis of the bromoethyl group. Decomposition products like 3-vinyl derivatives may form, identifiable via GC-MS .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Use 13C^{13}C-NMR to confirm the chloro and bromoethyl substituents (chemical shifts: Cl at ~140 ppm, Br at ~30–40 ppm). High-resolution mass spectrometry (HRMS) can validate the molecular ion ([M+H]+^+) with an error margin <2 ppm. Cross-reference spectral data with structurally analogous isocoumarins (e.g., 4-Bromo-3-chlorophenol derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives?

  • Methodological Answer : Divergent products (e.g., cyano-coumarins or isoxazolones) may arise from competing reaction pathways under varying pH or temperature. Design controlled experiments to isolate variables:

  • Use kinetic studies (e.g., time-resolved 1H^1H-NMR) to track intermediate formation.
  • Compare yields under acidic vs. basic conditions to identify optimal pathways .
    • Example : Hydroxylamine hydrochloride reactions at pH 7 vs. pH 12 may favor cyclization (isoxazolones) or substitution (cyano groups) .

Q. What strategies optimize regioselectivity during functionalization of the isocoumarin core?

  • Methodological Answer : Employ directing groups (e.g., electron-withdrawing substituents) or transition-metal catalysts (Pd/Cu) for C–H activation. For bromoethylation, use sterically hindered bases (e.g., DIPEA) to minimize multiple substitutions. Computational modeling (DFT) can predict reactive sites based on electron density maps .

Q. How does this compound interact with biological targets, and what assays validate its inhibitory activity?

  • Methodological Answer : Test serine protease inhibition using fluorogenic substrates (e.g., Boc-Ala-Pro-Arg-AMC) in HEPES buffer (pH 7.5, 25°C). Measure IC50_{50} values via dose-response curves. Compare with known inhibitors (e.g., CITPrO! derivatives) and validate selectivity using related enzymes (e.g., chymotrypsin-like proteases) .

Q. How can researchers mitigate conflicting spectral data when characterizing decomposition products?

  • Methodological Answer : Combine hyphenated techniques (LC-MS/MS) for real-time analysis of degradation pathways. For ambiguous peaks, use isotopic labeling (e.g., 18O^{18}O-H2_2O) to trace hydrolysis products. Cross-validate with X-ray crystallography if crystalline derivatives form .

Critical Considerations for Experimental Design

  • Contradiction Management : Replicate anomalies (e.g., unexpected byproducts) using identical reagents and conditions to distinguish procedural errors from novel reactivity .
  • Safety Protocols : Handle bromoethyl intermediates in fume hoods; quench waste with 10% NaHCO3 before disposal .

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